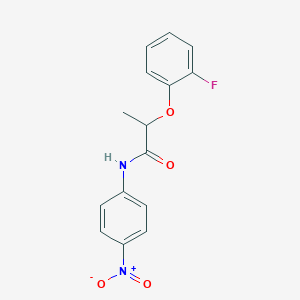![molecular formula C22H22ClNO6 B4041688 8-[3-(4-Chloro-2-methylphenoxy)propoxy]-2-methylquinoline;oxalic acid](/img/structure/B4041688.png)
8-[3-(4-Chloro-2-methylphenoxy)propoxy]-2-methylquinoline;oxalic acid
Übersicht
Beschreibung
8-[3-(4-Chloro-2-methylphenoxy)propoxy]-2-methylquinoline;oxalic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinoline core substituted with a chlorinated phenoxy group and an oxalic acid moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Wissenschaftliche Forschungsanwendungen
8-[3-(4-Chloro-2-methylphenoxy)propoxy]-2-methylquinoline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-[3-(4-Chloro-2-methylphenoxy)propoxy]-2-methylquinoline typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-Chloro-2-methylphenol: This can be achieved through the chlorination of 2-methylphenol.
Formation of 4-Chloro-2-methylphenoxypropyl bromide: This involves the reaction of 4-chloro-2-methylphenol with 3-bromopropanol in the presence of a base.
Synthesis of 8-[3-(4-Chloro-2-methylphenoxy)propoxy]-2-methylquinoline: The final step involves the reaction of 4-chloro-2-methylphenoxypropyl bromide with 2-methylquinoline under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
8-[3-(4-Chloro-2-methylphenoxy)propoxy]-2-methylquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Substituted phenoxy derivatives.
Wirkmechanismus
The mechanism of action of 8-[3-(4-Chloro-2-methylphenoxy)propoxy]-2-methylquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-2-methylphenoxyacetic acid: A herbicide with similar structural features.
2-Methylquinoline: The core structure of the compound.
4-Chloro-2-methylphenol: An intermediate in the synthesis of the compound.
Uniqueness
8-[3-(4-Chloro-2-methylphenoxy)propoxy]-2-methylquinoline is unique due to its combination of a quinoline core with a chlorinated phenoxy group and an oxalic acid moiety. This unique structure imparts specific chemical properties and reactivity, making it valuable for various scientific applications.
Eigenschaften
IUPAC Name |
8-[3-(4-chloro-2-methylphenoxy)propoxy]-2-methylquinoline;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO2.C2H2O4/c1-14-13-17(21)9-10-18(14)23-11-4-12-24-19-6-3-5-16-8-7-15(2)22-20(16)19;3-1(4)2(5)6/h3,5-10,13H,4,11-12H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZRFOGNFEQCFGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OCCCOC3=C(C=C(C=C3)Cl)C)C=C1.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(4-butan-2-ylphenoxy)propyl]butan-2-amine;oxalic acid](/img/structure/B4041605.png)
![[2-(2-chloro-4,6-dimethylphenoxy)ethyl]dimethylamine oxalate](/img/structure/B4041611.png)

![4-[3-(2,6-Dimethylphenoxy)propyl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B4041624.png)
![N-[2-(2-chloro-5-methylphenoxy)ethyl]butan-2-amine;oxalic acid](/img/structure/B4041635.png)
![4-{4-[(4-chloro-1-naphthyl)oxy]butyl}-2,6-dimethylmorpholine oxalate](/img/structure/B4041645.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)nicotinamide](/img/structure/B4041648.png)
![2,6-Dimethyl-4-[2-[3-(trifluoromethyl)phenoxy]ethyl]morpholine;oxalic acid](/img/structure/B4041651.png)

![4-[3-(4-Bromo-2,6-dimethylphenoxy)propyl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B4041660.png)

![(4E)-4-[(2,5-dimethylphenyl)-hydroxymethylidene]-1-(3-morpholin-4-ylpropyl)-5-pyridin-3-ylpyrrolidine-2,3-dione](/img/structure/B4041676.png)
![2,6-dimethyl-4-[3-(4-nitrophenoxy)propyl]morpholine oxalate](/img/structure/B4041680.png)
![1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-(2-fluorophenoxy)propan-1-one](/img/structure/B4041693.png)
